molecular formula C6H7BrO B1278526 3-Bromocyclohex-2-enone CAS No. 56671-81-9

3-Bromocyclohex-2-enone

Cat. No. B1278526
CAS RN: 56671-81-9
M. Wt: 175.02 g/mol
InChI Key: BVSMYYHGYVHWCD-UHFFFAOYSA-N
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Description

3-Bromocyclohex-2-enone is a brominated cyclohexenone, a compound that features prominently in organic synthesis due to its utility as a synthon for various chemical transformations. The structure of this compound includes a bromine atom attached to a cyclohexene ring adjacent to a ketone functional group. This arrangement of functional groups allows for a variety of chemical reactions to take place, making it a versatile intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated cyclohexenones, such as 3-Bromocyclohex-2-enone, can be achieved through different methods. One approach involves the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, where the bromine atom can be introduced at various positions on the ring depending on the brominating reagent and solvent used . Another method includes a one-pot three-component synthesis under ultrasound, which has been shown to increase yields and reduce reaction times . Additionally, the synthesis of related 3,6-disubstituted cyclohex-2-enones has been reported through the condensation of appropriate precursors .

Molecular Structure Analysis

The molecular structure of 3-Bromocyclohex-2-enone and its derivatives has been studied through various techniques, including X-ray diffraction. These studies have provided insights into the molecular geometry and the potential for hydrogen bonding involving polar C–H groups, although evidence of strong hydrogen bonding was not observed in some cases . The structure of related compounds, such as 3-bromo-5-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone, has also been elucidated, offering a deeper understanding of the intramolecular electrocyclic reactions that these molecules can undergo .

Chemical Reactions Analysis

Brominated cyclohexenones are known to participate in a variety of chemical reactions. For instance, 2-bromocyclohex-1-enecarboxylic acids can undergo carbonylative cyclization with arylhydrazines to yield isoindoline derivatives . Photocycloaddition reactions of cyclohex-2-enones have been explored, leading to the formation of oxaspiro compounds and bicyclooctanones . Moreover, regioselective heterocyclization of 2-(cyclohex-2'-enyl)-5,5-dimethyl-3-hydroxycyclohex-2-enone has been demonstrated to produce bridged heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromocyclohex-2-enone derivatives are influenced by their molecular structure. For example, the presence of substituents on the cyclohexenone ring can lead to the formation of liquid crystalline compounds with nematic and smectic properties . The reactivity of these compounds can also be modulated by the nature of the substituents, as seen in the cyclization reactions to form five- and six-membered rings . Understanding these properties is crucial for the application of these compounds in the synthesis of more complex molecules and materials.

Scientific Research Applications

Photocyclization in Organic Synthesis

3-Bromocyclohex-2-enone has been utilized in photocyclization reactions. Krohn and Wunschhofer (2002) demonstrated its use in synthesizing 2,3-dihydro-1H-phenanthren-4-ones via photocyclization of 3-styrylcyclohex-2-enones. The study highlights the potential of 3-Bromocyclohex-2-enone in forming complex organic compounds, valuable in synthetic organic chemistry (Krohn & Wunschhofer, 2002).

Heterocyclization in Chemical Synthesis

Majumdar et al. (2003) explored the heterocyclization of 2-(Cyclohex-2′-enyl)-5,5-dimethyl-3-hydroxycyclohex-2-enone, revealing its capability to produce bridged heterocycles. This signifies the chemical's importance in creating diverse and complex heterocyclic compounds (Majumdar, Samanta, & Basu, 2003).

Isoxazole Synthesis

Easton et al. (1994) reported the use of 3-Bromocyclohex-2-enone derivatives in synthesizing isoxazoles. The study demonstrates the compound's role in nitrile oxide cycloadditions, crucial for producing isoxazoles, which have applications in pharmaceuticals and agrochemicals (Easton et al., 1994).

Nucleophilic Substitution Reactions

Pitea and Favini (1972) investigated reactions involving 3-bromocyclohex-2-enone with piperidine, demonstrating its reactivity in nucleophilic substitution processes. This research contributes to understanding the compound's behavior in organic synthesis (Pitea & Favini, 1972).

Liquid Crystal Synthesis

Bezborodov et al. (2001) utilized 3-Bromocyclohex-2-enone derivatives in the synthesis of liquid crystalline compounds. The research shows its potential in creating materials with unique optical and electronic properties, relevant in display technologies (Bezborodov, Sasnouski, Lapanik, Dabrowski, Dziaduszek, & Tyvorskii, 2001).

Diels-Alder Reactions

Lofstrand et al. (2019) researched the use of 3-Bromocyclohex-2-enone in Diels-Alder reactions, a fundamental synthetic strategy in chemistry. Their work illuminates its role in creating complex organic frameworks, essential in medicinal chemistry and materials science (Lofstrand, McIntosh, Almehmadi, & West, 2019).

Safety And Hazards

The safety and hazards associated with 3-Bromocyclohex-2-enone are not well-documented in the literature. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-bromocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSMYYHGYVHWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450018
Record name 3-Bromocyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocyclohex-2-enone

CAS RN

56671-81-9
Record name 3-Bromocyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
CM Hughes - 1995 - digital.library.adelaide.edu.au
… It was also established that the former bicyclic isoxazole could be synthesised through a one-pot cycloadditionelimination sequence using either 3-bromocyclohex-2-enone or 3…
Number of citations: 0 digital.library.adelaide.edu.au
IJ Borowitz, KC Kirby Jr, R Virkhaus - The Journal of Organic …, 1966 - ACS Publications
… Dimethyl-3-bromocyclohex-2-enone (7) exhibited infrared (CCI4) bands at 1675 (carbonyl) and 1605 cm-1 (doublebond); ultraviolet X®‘„H 245 µ (e 13,400); and nmr …
Number of citations: 30 pubs.acs.org
MF Arain, RK Haynes, SC Vonwiller… - Australian Journal of …, 1988 - CSIRO Publishing
… As the literature preparations of both 3-t-butylcyclohex-2-enone19 and its precursor, 3-bromocyclohex-2-enone,20 were unsuited for large scale operations, these have been modified, …
Number of citations: 11 www.publish.csiro.au
TL Gilchrist, JE Stanford - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… The lithiocyclohexene (9) was prepared from 3-bromocyclohex-2enone dithioethylene acetal (1.62 g, 6.45 mmol) and butyllithium (7.70 mmol) in THF (20 cm3) at -78 "C. After 1 ha …
Number of citations: 16 pubs.rsc.org
K Krohn, J Wunschhofer - ARKIVOC, 2002 - arkat-usa.org
… The starting material 3a was prepared employing a Heck reaction of the styrenes 1a with 5,5dimethyl-3-chlorocyclohex-2-enone (2a) and 5,5-dimethyl-3-bromocyclohex-2-enone (2b) (…
Number of citations: 1 www.arkat-usa.org
D Duvvuru, JF Betzer, P Retailleau… - Advanced Synthesis …, 2011 - Wiley Online Library
… (b) Dienes 5b and 5d have been prepared by Heck reactions between 3-bromocyclohex-2-enone 4b and the corresponding olefins, following the same procedure. The reactions are …
Number of citations: 32 onlinelibrary.wiley.com
C Hou, X Lin, Y Huang, Z Chen, Z Weng - Synthesis, 2015 - thieme-connect.com
… First, the reaction of 3-bromocyclohex-2-enone (1a) with (bpy)Cu(SCF 3 ) (2a) was examined to screen for optimized reaction conditions. The reaction with MeCN as a solvent at room …
Number of citations: 50 www.thieme-connect.com
PA Wender, AW White - Journal of the American Chemical Society, 1988 - ACS Publications
… For example, reaction of 3-chloroor 3-bromocyclohex-2-enone with «-BuCuSPhLi (2 equiv) is reported to give3-n-butylcyclohex-2-enone (15) and none of the quaternized product, 3,3-di…
Number of citations: 73 pubs.acs.org
H Kast, A Mishra, GL Schulz… - Advanced Functional …, 2015 - Wiley Online Library
… followed by Pd-catalyzed Stille coupling with 3-bromocyclohex-2-enone 7 to afford 8 in 83% … Stille coupling of stannyl derivative 11 with 3-bromocyclohex-2-enone afforded diketone 12 …
Number of citations: 42 onlinelibrary.wiley.com
E Conchon, F Anizon, B Aboab… - Journal of medicinal …, 2007 - ACS Publications
… A solution of 2-N-Boc-indoleboronic acid 33 (180 mg, 0.69 mmol) in EtOH (5 mL) was added to a mixture of 3-bromocyclohex-2-enone (101 mg, 0.57 mmol) and Pd(PPh 3 ) 4 (56 mg, …
Number of citations: 84 pubs.acs.org

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